molecular formula C8H7ClN2O2 B2609944 Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1423031-35-9

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2609944
CAS No.: 1423031-35-9
M. Wt: 198.61
InChI Key: OQGRMPZJJDBYBL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its versatile applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. The imidazopyridine scaffold is recognized for its biological activity and has been extensively studied for its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride typically involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction forms the imidazo[1,2-a]pyridine core, which is then further functionalized to introduce the carboxylic acid group at the 7-position. The final step involves the conversion of the carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production of the compound with high consistency.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-7-carboxylic acid N-oxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-position, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazo[1,2-a]pyridine-7-carboxylic acid N-oxide.

    Reduction: Imidazo[1,2-a]pyridine-7-methanol or imidazo[1,2-a]pyridine-7-aldehyde.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the case of its antituberculosis activity, it targets enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride can be compared with other imidazopyridine derivatives:

    Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position. It has different biological activities and applications.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity, similar to this compound.

    Imidazo[1,2-a]pyridine-5-carboxylic acid: Another derivative with the carboxylic acid group at the 5-position, used in different medicinal chemistry applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h1-5H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRMPZJJDBYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-35-9
Record name imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
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